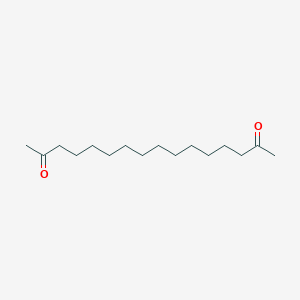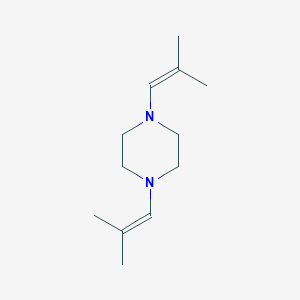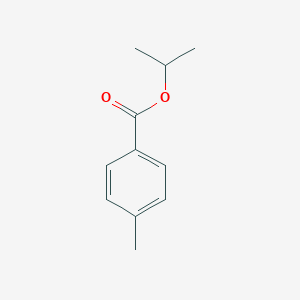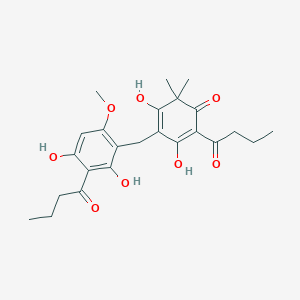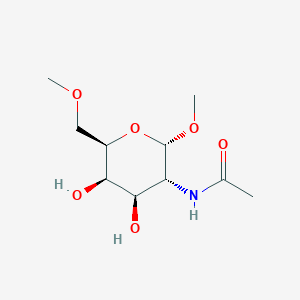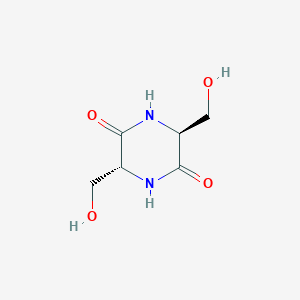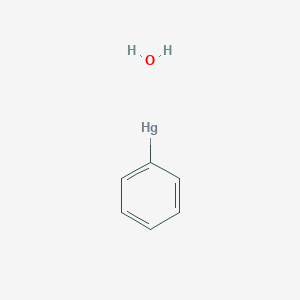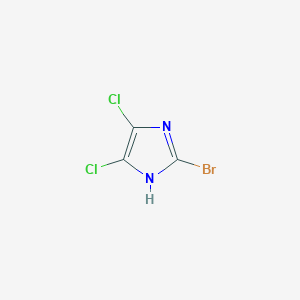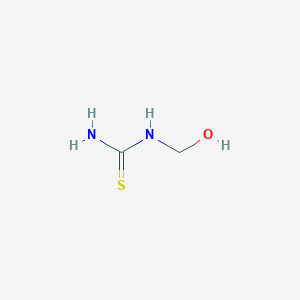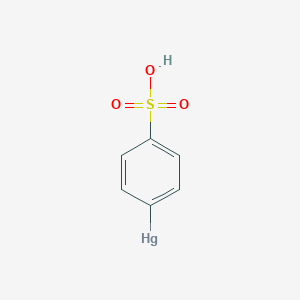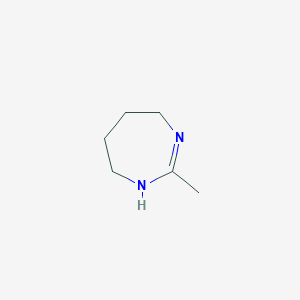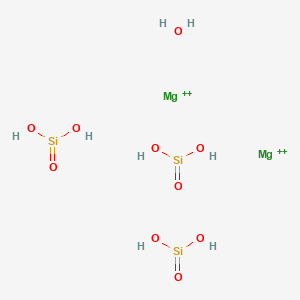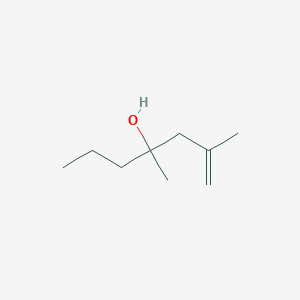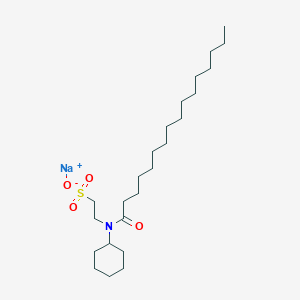![molecular formula C18H15NO3 B093419 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone CAS No. 15849-58-8](/img/structure/B93419.png)
1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Identification in Unregulated Drugs
The compound has been identified in various unregulated drugs found in herbal products, indicating its use as an adulterant. Techniques like liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy were employed for this identification (Nakajima et al., 2011).
2. Investigating Cannabimimetic Effects
In a study exploring cannabimimetic compounds, the effects of similar compounds were evaluated for their activation of guanine nucleotide-binding proteins, which is critical for understanding their biological activities (Nakajima et al., 2011).
3. Spectroscopic Analysis
A combined experimental and theoretical study on a bis-indolic derivative, related to the compound , was conducted. This involved the use of techniques like IR, Raman, UV-Vis, 1H NMR, and 13C NMR spectra to evaluate the spectroscopic profiles of these molecules (Al-Wabli et al., 2017).
4. Exploring Genotoxic Properties
Research has been conducted to explore the genotoxic properties of similar compounds. This is vital for assessing their potential risks and impacts on human health, particularly in relation to DNA damage (Ferk et al., 2016).
5. Antitumor Potential
Some derivatives of the compound have been synthesized and tested for tumor cell-growth inhibition, indicating a potential application in cancer research (Farghaly, 2010).
6. NMDA Receptor Antagonists
Related compounds have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor, a critical target in neurological research and drug development (Borza et al., 2007).
7. Radio Ligand Development for PET Imaging
The synthesis of labeled aminoalkylindole derivatives, related to the compound, for potential use as cannabinoid receptor radioligands in PET imaging, offers insights into neuroimaging and the study of substance abuse (Gao et al., 2014).
8. Synthesis and Characterization for Antimicrobial Activity
Novel indole derivatives have been synthesized and characterized for their potential in antimicrobial activities, indicating the compound's relevance in infectious disease research (Nagarapu & Pingili, 2014).
9. Anticancer Agent Synthesis
Research on the synthesis and reaction with nucleophiles of related compounds has led to the evaluation of their potential as anticancer agents, showcasing the compound's significance in oncology (Gouhar & Raafat, 2015).
10. Structural Elucidation in Seized Products
Structural and spectral elucidation of similar compounds in seized products, including by liquid chromatography and nuclear magnetic resonance analysis, helps in forensic toxicology (Denooz et al., 2013).
properties
IUPAC Name |
1H-indol-3-yl-[3-(4-methoxyphenyl)oxiran-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-12-8-6-11(7-9-12)17-18(22-17)16(20)14-10-19-15-5-3-2-4-13(14)15/h2-10,17-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMVEPJDUNOSJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402916 |
Source


|
| Record name | 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone | |
CAS RN |
15849-58-8 |
Source


|
| Record name | 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

